molecular formula C7H13NO3 B063266 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide CAS No. 171549-82-9

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No. B063266
Key on ui cas rn: 171549-82-9
M. Wt: 159.18 g/mol
InChI Key: ZIBZEZKMNULXCI-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

N-Methoxy-N-methyl-3-oxocyclobutanecarboxamide (1 g, 0.006 mol) was dissolved in methanol (8 mL, 0.2 mol). To the mixture, sodium borohydride (0.2 g, 0.006 mol) was added. The reaction was stirred at rt for 1 h. To the reaction mixture was added 1N aq. HCl to adjust the pH to 2. The mixture was concentrated, then extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to give crude product (1.4 g) as light yellow oil. LCMS calculated for C7H14NO3(M+H)+: 160.0; Found: 160.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:11])[C:4]([CH:6]1[CH2:9][C:8](=[O:10])[CH2:7]1)=[O:5].CO.[BH4-].[Na+].Cl>>[OH:10][CH:8]1[CH2:9][CH:6]([C:4]([N:3]([O:2][CH3:1])[CH3:11])=[O:5])[CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CON(C(=O)C1CC(C1)=O)C
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC(C1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 146.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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